

Application Notes & Protocols: Synthesis of Substituted Pyrazole-3-amines for Drug Discovery

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Compound of Interest

Compound Name: 4-*iodo*-1-methyl-1*H*-pyrazol-3-*amine*

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Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.^{[1][2]} Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and selective enzyme inhibition.^{[1][3][4]} Among pyrazole derivatives, substituted pyrazole-3-amines (also known as 3-aminopyrazoles or 3APs) have emerged as particularly valuable frameworks. The 3-amino group serves as a crucial pharmacophore, providing a key interaction point for various biological targets such as kinases (e.g., p38MAPK, RIPK1), making these compounds highly sought after in drug discovery programs.^{[1][5][6]}

This document provides detailed protocols for the synthesis of substituted pyrazole-3-amines and summarizes their biological activities, offering a practical guide for researchers in medicinal chemistry and drug development.

Biological Activity of Substituted Pyrazole-3-amines

Substituted pyrazole-3-amines have demonstrated potent activity across various therapeutic areas. The functional substitutions on the pyrazole ring significantly influence their biological targets and efficacy.

Table 1: Summary of Bioactivity Data for Selected Pyrazole-3-amines

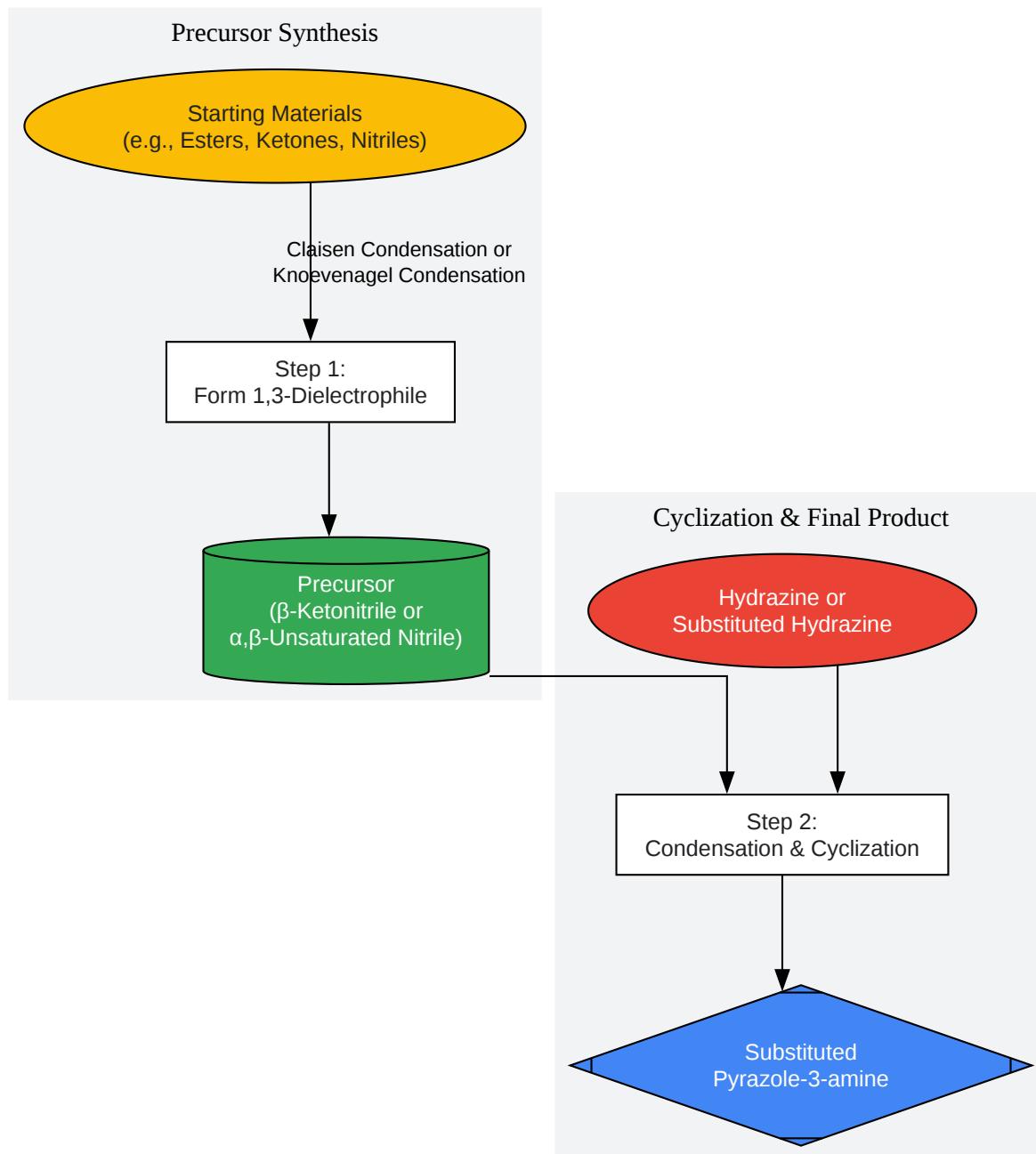
Compound Class/Reference Example	Biological Target	Activity Data (IC ₅₀ / MIC)	Therapeutic Area	Citations
Pirtobrutinib (BTK Inhibitor)	Bruton's Tyrosine Kinase (BTK)	Potent inhibitor (specific data proprietary)	Anticancer	[1]
AZD4547 Derivative (Compound 44)	Receptor-Interacting Protein Kinase 1 (RIPK1)	IC ₅₀ : < 1 nM	Anti-inflammatory	[5]
Tetrazole-substituted 5-Aminopyrazole	HCT-116 (colon cancer cell line)	IC ₅₀ : 3.18 μM	Anticancer	[1] [6]
Tetrazole-substituted 5-Aminopyrazole	MCF-7 (breast cancer cell line)	IC ₅₀ : 4.63 μM	Anticancer	[1] [6]
Pyrazole-4-carboxamides	Mycobacterium tuberculosis	MIC: 2.23 - 4.61 μM	Anti-infective (Anti-tubercular)	[1]
1,3,4-trisubstituted pyrazole (Compound 6b)	Cyclooxygenase (COX) Pathway	85.78% inhibition of edema (in vivo)	Anti-inflammatory	[3]

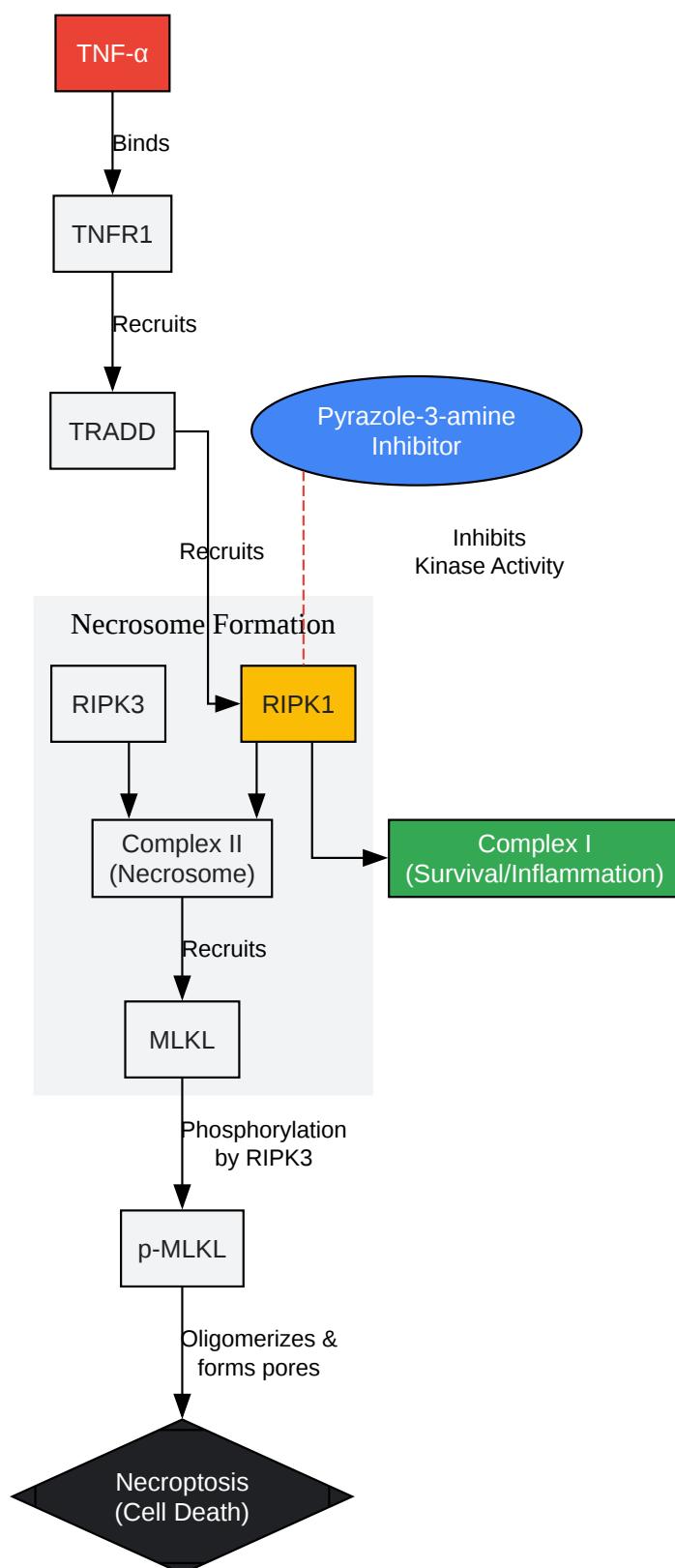
Synthetic Protocols

The synthesis of the pyrazole-3-amine core is primarily achieved through the condensation of a hydrazine source with a 1,3-dielectrophilic compound where one electrophilic group is a nitrile. [\[7\]](#) The following protocols describe the most common and versatile methods.

General Synthetic Workflow

The overall process involves the preparation of a suitable precursor followed by a cyclization reaction to form the pyrazole ring.



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